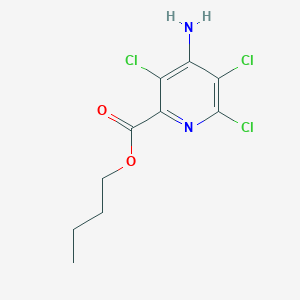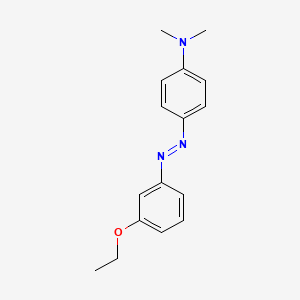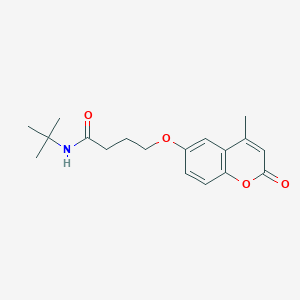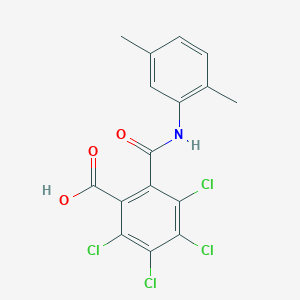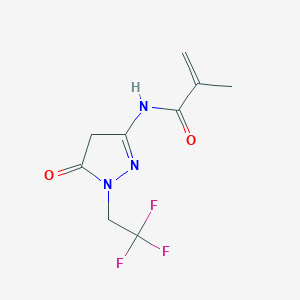
3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a synthetic compound that has garnered interest due to its unique chemical structure and properties. This compound features a methacrylamido group, a trifluoroethyl group, and a pyrazolinone ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the following steps:
Formation of Methacrylamido Intermediate: The methacrylamido group can be introduced through the reaction of methacrylic acid with an appropriate amine under acidic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is often introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Cyclization to Form Pyrazolinone Ring: The final step involves cyclization to form the pyrazolinone ring, which can be achieved through various cyclization reactions, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolinone ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Shares the trifluoroethyl group but lacks the pyrazolinone ring.
Methacrylamido derivatives: Compounds with similar methacrylamido groups but different substituents.
Pyrazolinone derivatives: Compounds with the pyrazolinone ring but different functional groups.
Uniqueness
3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
29572-45-0 |
|---|---|
Molecular Formula |
C9H10F3N3O2 |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-methyl-N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C9H10F3N3O2/c1-5(2)8(17)13-6-3-7(16)15(14-6)4-9(10,11)12/h1,3-4H2,2H3,(H,13,14,17) |
InChI Key |
GCCGCXWGQXBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=NN(C(=O)C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


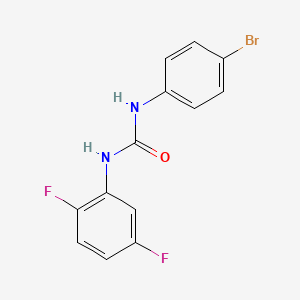
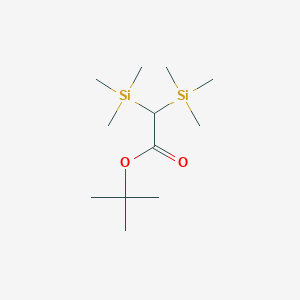
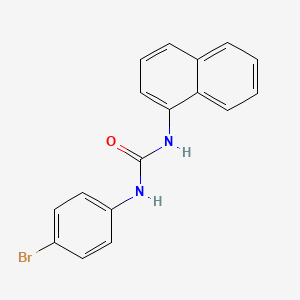
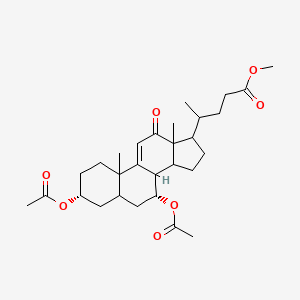
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
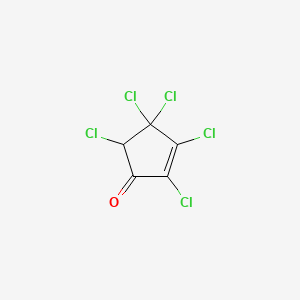
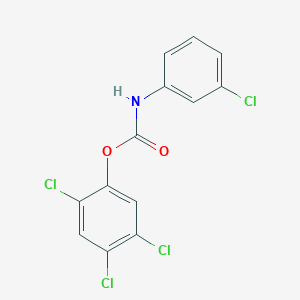
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
